

# A Comparative Safety Profile of DHODH Inhibitors: Leflunomide, Teriflunomide, and Brequinar

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Enazadrem |           |
| Cat. No.:            | B025868   | Get Quote |

A comparative analysis of the safety profiles of Dihydroorotate Dehydrogenase (DHODH) inhibitors reveals distinct characteristics for leflunomide, teriflunomide, and brequinar. While extensive clinical data are available for the approved drugs leflunomide and teriflunomide, information on brequinar is more limited, and publicly available safety data for **enazadrem** is currently unavailable.

This guide provides a comprehensive comparison of the safety profiles of these DHODH inhibitors, drawing on available clinical and preclinical data. The information is intended for researchers, scientists, and drug development professionals to facilitate an informed understanding of the relative safety of these compounds.

### **Executive Summary**

Leflunomide and its active metabolite, teriflunomide, are established immunomodulatory drugs with well-characterized safety profiles from extensive clinical trials and post-marketing surveillance. The most common adverse events associated with these drugs are gastrointestinal issues, hair thinning, and elevated liver enzymes, which are generally considered manageable. Brequinar, an earlier DHODH inhibitor investigated for anticancer and immunosuppressive properties, demonstrated a narrower therapeutic window and more severe side effects in early clinical trials, which limited its development. For **enazadrem**, another compound identified as a DHODH inhibitor, there is a notable absence of publicly accessible safety and toxicological data.



### **Comparative Safety Data**

The following tables summarize the reported adverse events from clinical trials for leflunomide and teriflunomide. Due to the limited and historical nature of the data, a comparable quantitative summary for brequinar is not available.

Table 1: Common Adverse Events Reported in Clinical Trials of Leflunomide and Teriflunomide

| Adverse Event          | Leflunomide                     | Teriflunomide        |
|------------------------|---------------------------------|----------------------|
| Gastrointestinal       |                                 |                      |
| Diarrhea               | Common[1][2]                    | Frequent[3]          |
| Nausea                 | Common[2]                       | Frequent[3]          |
| Abdominal Pain         | Reported[2]                     | -                    |
| Dermatological         |                                 |                      |
| Alopecia/Hair Thinning | Common[1][2]                    | Frequent[3]          |
| Rash                   | Common[1][2]                    | Reported             |
| Hepatic                |                                 |                      |
| Elevated Liver Enzymes | Common[1][2]                    | Frequent[3]          |
| Other                  |                                 |                      |
| Headache               | -                               | Commonly Reported[4] |
| Respiratory Infection  | More common than placebo[4]     | -                    |
| Hypertension           | Can be induced or aggravated[5] | -                    |

Table 2: Serious Adverse Events and Reasons for Discontinuation



| Adverse Event/Reason for<br>Discontinuation         | Leflunomide                | Teriflunomide                       |
|-----------------------------------------------------|----------------------------|-------------------------------------|
| Serious Adverse Events                              |                            |                                     |
| Severe Liver Injury (including fatal liver failure) | Reported post-marketing[6] | -                                   |
| Interstitial Lung Disease                           | Rarely Reported[5]         | -                                   |
| Discontinuation Rates in<br>Clinical Trials         |                            |                                     |
| Due to Adverse Events                               | 14-22%[7]                  | ~11% (long-term extension study)[1] |
| Lack or Loss of Efficacy                            | 7-17%[7]                   | -                                   |

### **Experimental Protocols for Safety Assessment**

The safety and toxicological evaluation of immunomodulatory drugs like DHODH inhibitors follows stringent guidelines established by regulatory bodies such as the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and the Organisation for Economic Co-operation and Development (OECD). While specific, detailed protocols from individual studies are often proprietary, the following represents a standard approach to preclinical safety assessment.

### Acute Oral Toxicity Studies (Following OECD Guideline 423)

- Objective: To determine the acute oral toxicity of a substance.
- Test System: Typically rodents (rats or mice), usually a single sex (females are often more sensitive).
- Methodology: A stepwise procedure where a small group of animals (e.g., 3) is dosed at a
  defined level. The outcome (mortality or survival) determines the dosage for the next group.
  This continues until the lethal dose range is identified.



 Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days. A gross necropsy is performed on all animals at the end of the study.

### **Immunotoxicity Studies (Following ICH S8 Guideline)**

- Objective: To identify potential unintended immunosuppression or immunoenhancement.
- Test System: Rodents are commonly used for initial screening.
- Methodology: A tiered approach is often employed.
  - Tier 1: Standard repeat-dose toxicity studies (e.g., 28-day studies) are evaluated for effects on immune system parameters. This includes hematology (lymphocyte and neutrophil counts), organ weights (spleen, thymus), and histopathology of lymphoid tissues.
  - Tier 2: If concerns arise from Tier 1, functional immunotoxicity assays are conducted.
     These may include:
    - T-cell dependent antibody response (TDAR) assay: To assess the functional response of T-cells and B-cells to an antigen.
    - Natural killer (NK) cell activity assay: To evaluate the cytotoxic function of NK cells.
    - Macrophage and neutrophil function assays: To assess phagocytic activity.
- Weight-of-Evidence Approach: The decision to conduct further immunotoxicity studies is based on a weight-of-evidence approach, considering the drug's pharmacological properties and any signals from standard toxicity studies.[1]

## Signaling Pathways and Experimental Workflows DHODH Inhibition Signaling Pathway

The primary mechanism of action of these inhibitors is the blockade of the mitochondrial enzyme DHODH, which is a key step in the de novo pyrimidine synthesis pathway. This



depletion of pyrimidines preferentially affects rapidly proliferating cells, such as activated lymphocytes, which rely on this pathway for DNA and RNA synthesis.



Click to download full resolution via product page

Caption: Mechanism of DHODH inhibition and downstream cellular effects.

### General Experimental Workflow for Preclinical Safety Assessment

The preclinical safety evaluation of a novel immunomodulatory drug follows a structured workflow, beginning with acute toxicity studies and progressing to more detailed repeat-dose and functional immunotoxicity assays.





Click to download full resolution via product page

Caption: A generalized workflow for the preclinical safety and immunotoxicity assessment of a new drug.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. ema.europa.eu [ema.europa.eu]
- 2. ICH S8 Immunotoxicity studies for human pharmaceuticals Scientific guideline |
   European Medicines Agency (EMA) [ema.europa.eu]
- 3. researchgate.net [researchgate.net]
- 4. Overview status of preclinical safety assessment for immunomodulatory biopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. GLP Immunotoxicity Studies for Human Pharmaceuticals acc. to ICH-S8 | vivo Science GmbH [vivo-science.com]
- To cite this document: BenchChem. [A Comparative Safety Profile of DHODH Inhibitors: Leflunomide, Teriflunomide, and Brequinar]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b025868#comparing-the-safety-profiles-of-enazadrem-and-other-inhibitors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com